O-O Bond Dissociation Activation Energy: 8-Hydroperoxy-p-cymene vs. Cumene Hydroperoxide vs. tert-Butyl Hydroperoxide
Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level reveal that 8-hydroperoxy-p-cymene requires an O-O bond dissociation activation energy of 33.7 kcal/mol for homolytic cleavage to generate alkoxy and hydroxyl radicals. This value places the compound in a distinct intermediate stability tier: it is 1.0 kcal/mol lower than cumene hydroperoxide (34.7 kcal/mol), indicating moderately easier thermal initiation, yet 8.3 kcal/mol higher than tert-butyl hydroperoxide (25.4 kcal/mol), conferring substantially greater thermal stability and shelf-life predictability relative to the more labile tert-butyl hydroperoxide [1].
| Evidence Dimension | O-O bond dissociation activation energy (Eₐ) |
|---|---|
| Target Compound Data | 33.7 kcal/mol |
| Comparator Or Baseline | Cumene hydroperoxide: 34.7 kcal/mol; tert-Butyl hydroperoxide: 25.4 kcal/mol |
| Quantified Difference | 1.0 kcal/mol lower than CHP; 8.3 kcal/mol higher than t-BuOOH |
| Conditions | DFT calculations at M06-2X/6-311+G(d,p) level, gas phase |
Why This Matters
This quantifies a precise reactivity tier: 8-hydroperoxy-p-cymene offers a lower thermal initiation threshold than CHP (beneficial for lower-temperature radical processes) while providing significantly greater thermal stability and safer handling than t-BuOOH.
- [1] Di Tommaso, S.; Rotureau, P.; Crescenzi, O.; Adamo, C. Oxidation of Cumene, p-Cymene, and Other Alkylaromatics: A Theoretical Study of the Thermochemistry and Kinetics of the Initial Steps. Physical Chemistry Chemical Physics, 2015, 17, 30775-30782. View Source
